molecular formula C42H66O15 B1221558 Dianoside A

Dianoside A

Katalognummer: B1221558
Molekulargewicht: 811 g/mol
InChI-Schlüssel: YYXPXYDYZRXSJH-BEVNDZSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dianoside A (C₄₂H₆₆O₁₅; molecular weight 810.98) is a triterpenoid glycoside isolated from Dianthus superbus var. longicalycinus and Dianthus versicolor. Its structure comprises an oleanane-type aglycone (olean-12-ene-23,28-dioic acid) linked to two β-D-glucopyranosyl units at positions 3 and 28 . Pharmacologically, Dianoside A exhibits significant analgesic activity (43% inhibition of HOAc-induced writhing in mice at 30 mg/kg) and hepatoprotective effects against CCl₄-induced liver damage . Its spectroscopic data, including IR (γmax 3450, 1719, 1705, 1628 cm⁻¹) and FDMS (m/z 849 [M+K]⁺), confirm its structural identity .

Eigenschaften

Molekularformel

C42H66O15

Molekulargewicht

811 g/mol

IUPAC-Name

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C42H66O15/c1-37(2)13-15-42(36(53)57-34-32(50)30(48)28(46)23(19-44)55-34)16-14-39(4)20(21(42)17-37)7-8-24-38(3)11-10-26(41(6,35(51)52)25(38)9-12-40(24,39)5)56-33-31(49)29(47)27(45)22(18-43)54-33/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,38+,39+,40+,41-,42-/m0/s1

InChI-Schlüssel

YYXPXYDYZRXSJH-BEVNDZSHSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Isomerische SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Kanonische SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Structural Differences: Dianoside A and B share the same aglycone but differ in glycosylation (Dianoside B has an additional hydroxyl group). Dianoside G has a larger molecular weight due to extended glycosylation, which enhances its enzyme inhibition activity .
  • Pharmacological Divergence: While Dianosides A and B share analgesic properties, Dianoside G exhibits potent anti-diabetic activity via α-amylase/α-glucosidase inhibition (binding energy: −12.4 kcal/mol for α-amylase), attributed to its interaction with residues like Gly 304 and Trp 357 .

Functional Comparison with Non-Dianoside Analogues

Dianoside A’s pharmacological profile is distinct from other triterpenoid glycosides and synthetic analogues.

Triterpenoid Glycosides

  • Acarbose: A synthetic oligosaccharide used as an α-glucosidase inhibitor (binding energy: −8.0 kcal/mol). Unlike Dianoside G, acarbose lacks triterpenoid backbone but shares non-polar characteristics, enabling competitive enzyme binding .
  • Asiatic Acid: A pentacyclic triterpene with moderate α-amylase inhibition (−8.0 kcal/mol). Its lack of glycosylation reduces solubility and bioavailability compared to Dianosides .

Table 2: Functional Comparison with Analogues

Compound Target Enzyme Binding Energy (kcal/mol) Bioavailability
Dianoside G α-Amylase −12.4 Moderate
Acarbose α-Glucosidase −8.0 High
Asiatic Acid α-Amylase −8.0 Low
Dianoside A Not reported N/A Undetermined

Gaps in Research :

  • Limited data on pharmacokinetics (e.g., absorption, toxicity) for most Dianosides .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Dianoside A?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm stereochemistry and functional groups. Validate spectra against published reference data .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–280 nm) to assess purity (>95%). Include retention time comparisons with standards .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive/negative ion modes to verify molecular weight and detect impurities. Calibrate with reference compounds .

Table 1 : Key Parameters for Analytical Techniques

TechniqueParametersValidation Criteria
NMRSolvent (CDCl₃/DMSO-d₆), δ (ppm)Match peak splitting/δ values to literature
HPLCMobile phase (acetonitrile/water), flow rate (1 mL/min)Purity ≥95%, single peak
LC-MSIonization mode (ESI±), m/z rangeMolecular ion ±1 Da tolerance

Q. What in vitro models are suitable for preliminary evaluation of Dianoside A’s bioactivity?

Methodological Answer:

  • Cell Lines : Select disease-relevant models (e.g., cancer: MCF-7, HepG2; inflammation: RAW 264.7 macrophages). Use passage numbers <20 to avoid genetic drift .
  • Assays :
  • Cytotoxicity: MTT assay (IC₅₀ calculation via nonlinear regression).
  • Apoptosis: Annexin V/PI staining with flow cytometry.
  • Pathway Analysis: Western blotting for protein targets (e.g., Bcl-2, caspases) .
    • Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO ≤0.1%) controls. Replicate experiments in triplicate .

Advanced Research Questions

Q. How can researchers optimize experimental design to address low yield in Dianoside A synthesis?

Methodological Answer:

  • Variable Screening : Use factorial design (e.g., 2³ design) to test temperature (25–60°C), catalyst concentration (0.1–1.0 mol%), and reaction time (12–48 hrs). Prioritize factors via ANOVA .
  • Process Validation : Monitor intermediates via TLC/HPLC. Isolate and characterize byproducts (e.g., oxidation derivatives) via LC-MS .
  • Scale-Up Protocols : Apply QbD (Quality by Design) principles to ensure reproducibility. Document critical process parameters (CPPs) and critical quality attributes (CQAs) .

Q. How should contradictory data between in vitro and in vivo efficacy studies for Dianoside A be resolved?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure bioavailability (oral/IP administration) and plasma half-life in rodent models. Use LC-MS/MS for quantification .
  • Tissue Distribution Studies : Track Dianoside A accumulation in target organs (e.g., liver, tumor) via radiolabeling (³H/¹⁴C) or fluorescent tagging .
  • Mechanistic Follow-Up : Perform ex vivo assays (e.g., tissue homogenate activity) to confirm target engagement. Compare with in vitro IC₅₀ values .

Table 2 : Strategies to Address In Vitro-In Vivo Discrepancies

IssueMethodOutcome Metric
Low bioavailabilityNanoformulation (liposomes)AUC (area under curve) improvement
Metabolic instabilityLiver microsome assaysHalf-life extension via CYP inhibition

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Dianoside A in heterogeneous cell populations?

Methodological Answer:

  • Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using software (e.g., GraphPad Prism). Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • Heterogeneity Analysis : Apply single-cell RNA sequencing to identify subpopulations with divergent responses. Use clustering algorithms (t-SNE, UMAP) .
  • Multi-Omics Integration : Correlate transcriptomic/proteomic data with phenotypic outcomes via pathway enrichment tools (DAVID, Metascape) .

Methodological Best Practices

  • Data Contradiction Analysis : Systematically compare results with prior studies by adjusting for variables (e.g., cell line provenance, assay protocols). Use meta-analysis tools (RevMan) to quantify heterogeneity .
  • Ethical Replication : Share raw datasets and protocols via repositories (Figshare) to enable independent validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.